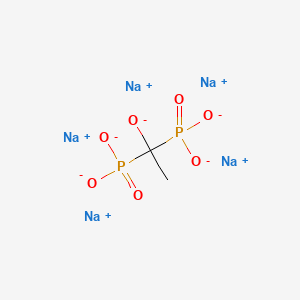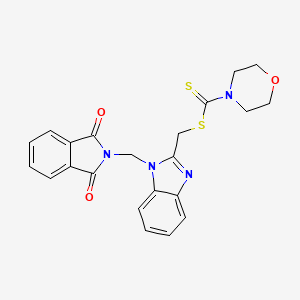
4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a benzimidazole moiety, and a phthalimide group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Phthalimide Group: The benzimidazole intermediate is then reacted with phthalic anhydride to introduce the phthalimide group.
Introduction of the Morpholinecarbodithioic Acid: The final step involves the reaction of the intermediate with morpholinecarbodithioic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or arylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Phthalimide Derivatives: Compounds containing the phthalimide group.
Morpholine Derivatives: Compounds with a morpholine ring.
Uniqueness
What sets 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester apart is its combination of these three distinct structural features
属性
CAS 编号 |
88797-55-1 |
|---|---|
分子式 |
C22H20N4O3S2 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
[1-[(1,3-dioxoisoindol-2-yl)methyl]benzimidazol-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C22H20N4O3S2/c27-20-15-5-1-2-6-16(15)21(28)26(20)14-25-18-8-4-3-7-17(18)23-19(25)13-31-22(30)24-9-11-29-12-10-24/h1-8H,9-14H2 |
InChI 键 |
PEOUBUKLKFSKMQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CN4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


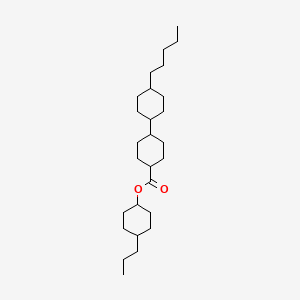
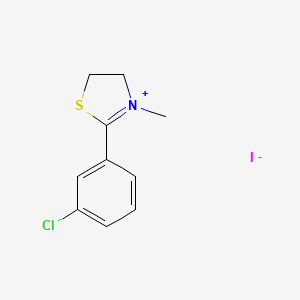
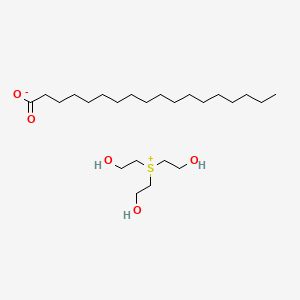
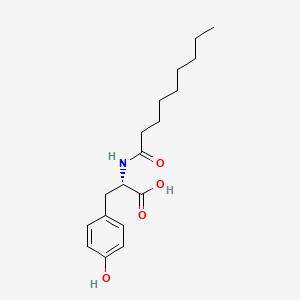
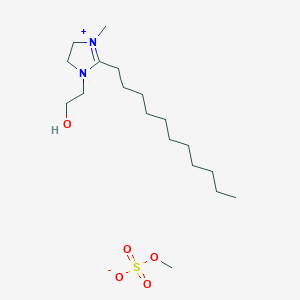
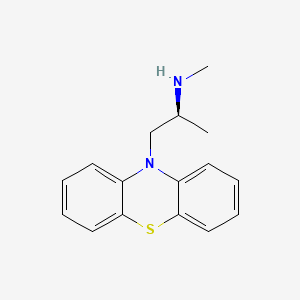
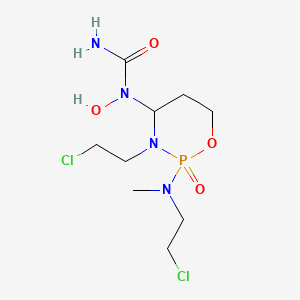
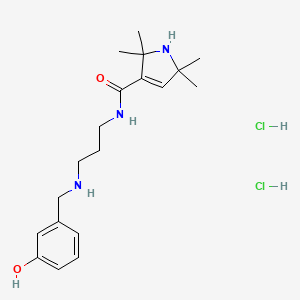
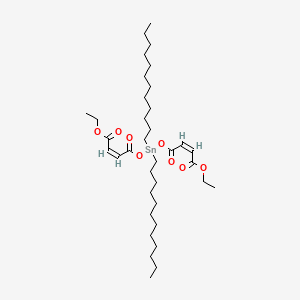
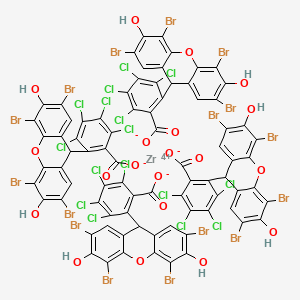
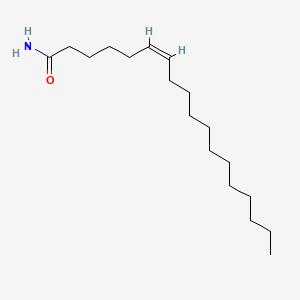
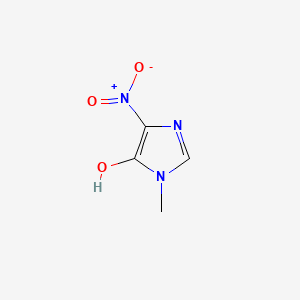
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
